molecular formula C8H7NS B180693 Benzo[b]thiophen-7-amine CAS No. 17402-91-4

Benzo[b]thiophen-7-amine

Cat. No.: B180693
CAS No.: 17402-91-4
M. Wt: 149.21 g/mol
InChI Key: XATYIBVSSKQMDX-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-7-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring

Scientific Research Applications

Safety and Hazards

The safety data sheet for Benzo[b]thiophen-7-amine suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper handling and personal protective equipment are recommended when working with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-7-amine can be synthesized through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, leading to the formation of the benzothiophene scaffold . Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes, which promotes the formation of benzothiophene motifs .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: this compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of benzo[b]thiophen-7-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes or receptors involved in disease processes . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Sertaconazole
  • Raloxifene
  • DNTT

Properties

IUPAC Name

1-benzothiophen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATYIBVSSKQMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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